C.I. VAT BLUE 22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

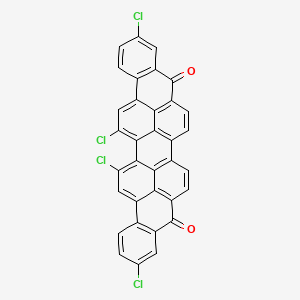

C.I. VAT BLUE 22, also known as Fluorescent Dye, is a significant colorant used to add or change the color of various materials. It is chemically stable and remains unaffected by the carrier or medium into which it is incorporated. This compound finds extensive applications in textiles, medicine, food, cosmetics, plastics, paint, ink, photography, and paper industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. VAT BLUE 22 is typically synthesized through a process known as vatting. Vatting involves converting the insoluble vat dye into a soluble form using a reducing agent and an alkaline solution. This soluble form can then be applied to textile fibers. The dye is subsequently oxidized or exposed to air to restore it to its insoluble form .

Industrial Production Methods: Industrial production of vat dyes, including this compound, involves several steps:

Pretreatment: Ensuring the substrate has high and uniform dye uptake and absorbency.

Vatting: Converting the insoluble dye into its soluble form using a reducing agent like sodium hydrosulfite and an alkaline solution.

Dyeing: Applying the soluble dye to the textile fibers.

Oxidation: Restoring the dye to its insoluble form through oxidation or air exposure.

Chemical Reactions Analysis

Types of Reactions: C.I. VAT BLUE 22 undergoes various chemical reactions, including:

Reduction: Conversion to a soluble form in an alkaline solution.

Oxidation: Restoration to its insoluble form after application to fibers.

Common Reagents and Conditions:

Reducing Agents: Sodium hydrosulfite is commonly used for the reduction process.

Alkaline Conditions: The reduction process requires an alkaline environment.

Major Products Formed: The primary product formed from these reactions is the leuco form of the dye, which is soluble in alkaline solutions. Upon oxidation, the dye reverts to its original insoluble form .

Scientific Research Applications

C.I. VAT BLUE 22 has a wide range of scientific research applications:

Textiles: Used extensively for dyeing cellulosic fibers due to its excellent fastness properties.

Medicine: Employed in various medical applications, including histological analysis and as a fluorescent dye.

Food and Cosmetics: Utilized as a colorant in food and cosmetic products.

Plastics and Paints: Applied in the plastics and paint industries for coloring purposes.

Photography and Paper: Used in photography and paper industries for its colorant properties.

Mechanism of Action

C.I. VAT BLUE 22 exerts its effects primarily through its chemical stability and resistance to changes in the carrier or medium. The dye’s molecular structure allows it to remain unaffected by the environment into which it is incorporated, making it a reliable colorant for various applications .

Comparison with Similar Compounds

C.I. VAT BLUE 1: Another vat dye with similar applications but different chemical properties.

C.I. VAT YELLOW 1: A vat dye used for coloring cellulosic fibers with different color properties.

Uniqueness: C.I. VAT BLUE 22 is unique due to its chemical stability and wide range of applications across various industries. Its ability to remain unaffected by the carrier or medium makes it a preferred choice for many applications .

Properties

CAS No. |

6373-20-2 |

|---|---|

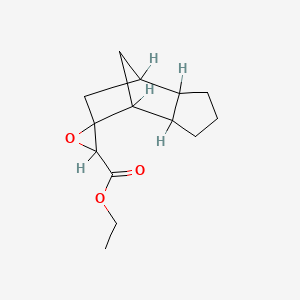

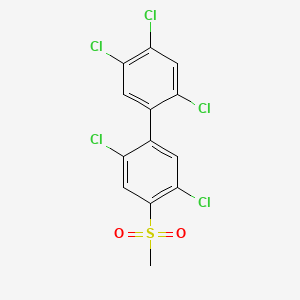

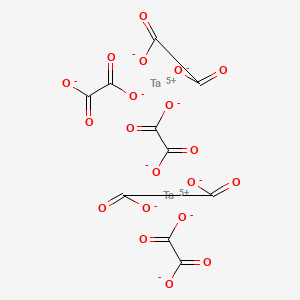

Molecular Formula |

C34H12Cl4O2 |

Molecular Weight |

594.3 g/mol |

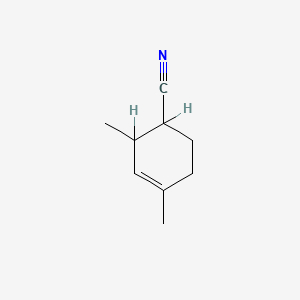

IUPAC Name |

9,24,30,34-tetrachlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H12Cl4O2/c35-13-1-3-15-21-11-25(37)31-29-17(5-7-19(27(21)29)33(39)23(15)9-13)18-6-8-20-28-22(12-26(38)32(31)30(18)28)16-4-2-14(36)10-24(16)34(20)40/h1-12H |

InChI Key |

DCIGCIBVJSBHMN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |

Key on ui other cas no. |

6373-20-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)

![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)